molecular formula C₂₂H₂₄N₂O₇S B1156821 rac-4'-O-Ethyl-3'-O-methyl Apremilast

rac-4'-O-Ethyl-3'-O-methyl Apremilast

Cat. No.: B1156821
M. Wt: 460.5
Attention: For research use only. Not for human or veterinary use.
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Description

rac-4'-O-Ethyl-3'-O-methyl Apremilast, also known as Apremilast EP Impurity E, is a chemical reference standard with the CAS number 2487573-03-3 and a molecular formula of C22H24N2O7S . It is specifically designed for the analysis and research of Apremilast, an FDA-approved pharmaceutical agent used to treat psoriatic arthritis, plaque psoriasis, and oral ulcers associated with Behçet's Disease . As a phosphodiesterase 4 (PDE4) inhibitor, Apremilast works by increasing intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn modulates the expression of key pro-inflammatory and anti-inflammatory mediators . This includes the downregulation of cytokines such as TNF-α, IL-17, and IL-23, and the upregulation of the anti-inflammatory cytokine IL-10 . The specific value of this compound lies in its application as a well-characterized impurity or metabolite in pharmaceutical research and development. It is an essential tool for scientists conducting method development, validation, and stability studies for Apremilast, helping to ensure the quality, safety, and efficacy of the pharmaceutical product. This product is supplied with comprehensive characterization data, including 1H-NMR, Mass Spectrometry, and HPLC, and is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C₂₂H₂₄N₂O₇S

Molecular Weight

460.5

Synonyms

N-(2-(1-(4-Ethoxy-3-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide;  Apremilast Impurity E

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

The synthesis of rac-4'-O-Ethyl-3'-O-methyl Apremilast involves several key steps, often utilizing enzymatic methods for chiral resolution. Recent studies have highlighted various synthetic pathways, including:

  • Chemoenzymatic Synthesis : This approach employs ketoreductases and lipases to achieve high enantiomeric excess. For example, using ketoreductase KRED-P2-D12 yielded significant conversion rates and enantiomeric purity .
  • Asymmetric Hydrogenation : Catalytic asymmetric hydrogenation techniques have been reported, achieving yields of up to 94% with high enantiomeric excess .
  • Mitsunobu Reaction : This reaction has been utilized to convert hydroxysulfones into azides, facilitating further modifications of the Apremilast structure .

This compound exhibits notable biological activities primarily through its action as a PDE4 inhibitor. The inhibition of PDE4 leads to an increase in intracellular cyclic AMP levels, modulating inflammatory responses. Key findings include:

  • Anti-inflammatory Effects : The compound has demonstrated efficacy in reducing inflammation in models of psoriasis and psoriatic arthritis by modulating various inflammatory mediators .
  • Anticancer Potential : Preliminary studies suggest that derivatives of Apremilast may also exhibit anticancer properties. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines, indicating potential applications in oncology .

Clinical Applications

Apremilast was approved by the FDA for the treatment of moderate to severe psoriasis and psoriatic arthritis due to its targeted mechanism of action and favorable safety profile. The derivative this compound is being investigated for:

  • Psoriasis and Psoriatic Arthritis : Continued research aims to better understand the efficacy and safety profile of this compound in clinical settings.
  • Other Inflammatory Conditions : Given its mechanism, there is potential for application in other inflammatory diseases, such as Crohn's disease or ulcerative colitis.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Study on Synthesis and Activity : A study reported successful synthesis via asymmetric hydrogenation and demonstrated anti-inflammatory effects in murine models .
  • Clinical Trials : Ongoing clinical trials are assessing the effectiveness of Apremilast derivatives in treating various inflammatory conditions beyond psoriasis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparison with Apremilast

Apremilast (Otezla®) is a small-molecule PDE4 inhibitor that modulates intracellular cAMP levels, suppressing pro-inflammatory cytokines like TNF-α and IL-23 . Its efficacy in reducing skin fibrosis, joint inflammation, and metabolic dysregulation is well-documented .

Key Differences :

  • Substituents :
    • Apremilast: 3-Ethoxy-4-methoxyphenyl group.
    • rac-4'-O-Ethyl-3'-O-methyl Apremilast: 3,4-Diethoxy substitution .
  • Chirality : Apremilast is a single enantiomer, while the rac- analog is a racemic mixture, which may affect target binding and metabolic stability .

Table 1: Structural and Functional Comparison

Parameter Apremilast This compound
Molecular Formula C22H24N2O7S C23H26N2O7S
Molecular Weight (g/mol) 460.5 474.53
Key Substituents 3-Ethoxy, 4-methoxy 3-Ethoxy, 4-ethoxy
Chirality Single enantiomer [(S)-configuration] Racemic mixture
PDE4 Inhibition (IC50) 74–110 nM (TNF-α suppression) Not reported in literature
Clinical Applications Psoriasis, PsA, systemic sclerosis Process impurity; no therapeutic use

Comparison with Other PDE4 Inhibitors

Rolipram
  • Structure: Lacks the isoindolinone core of Apremilast, featuring a catechol-derived structure.
  • Key Difference : Apremilast’s modified structure reduces off-target effects, improving tolerability .
Crisaborole
  • Structure : Boron-containing benzoxaborole.
  • Activity : Topical PDE4 inhibitor for atopic dermatitis; lower systemic exposure compared to oral Apremilast.

Comparison with Process Intermediates

Evidence from chemoenzymatic synthesis highlights intermediates like (R)-3 and rac-4 acetate, which are resolved into enantiopure precursors of Apremilast .

Research Findings and Implications

Pharmacological Activity

  • Apremilast :
    • Reduces TNF-α production (IC50 = 104 nM in Raw 264.7 cells) .
    • Suppresses skin fibrosis via CREB phosphorylation in macrophages and T cells .
    • Improves lipid profiles and weight in psoriasis patients .
  • This compound: No direct activity data available. The diethoxy substitution may reduce PDE4 binding due to increased steric hindrance, but this remains speculative.

Pharmacokinetics

  • Apremilast: Ethnic variability noted (Cmax: 370.34 ng/mL in Han Chinese vs. 273.00 ng/mL in Koreans) . No significant interaction with methotrexate .

Preparation Methods

Synthetic Pathways and Intermediate Formation

The synthesis of rac-4'-O-Ethyl-3'-O-methyl Apremilast begins with constructing its core structure: a 3-ethoxy-4-methoxyphenyl group attached to a methylsulfonylethylamine moiety. The racemic nature arises from the presence of chiral centers, specifically at the carbon bonded to the methylsulfonyl group and the phenyl ring. Key steps include:

  • Phenyl Ring Functionalization :
    Introduction of ethoxy and methoxy groups at the 4' and 3' positions of the phenyl ring is achieved through nucleophilic aromatic substitution. For example, reacting 4-hydroxy-3-methoxybenzaldehyde with ethyl bromide in the presence of a base like potassium carbonate yields 4-ethoxy-3-methoxybenzaldehyde .

  • Methylsulfonylethylamine Synthesis :
    The methylsulfonylethylamine side chain is synthesized via a two-step process:

    • Thioether formation between 2-chloroethylamine and methyl mercaptan.

    • Oxidation of the thioether to a sulfone using hydrogen peroxide or oxone .

  • Condensation Reactions :
    The final assembly involves coupling the functionalized phenyl group with the methylsulfonylethylamine intermediate. This is typically done using a Mitsunobu reaction or nucleophilic substitution, followed by cyclization with 3-acetamidophthalic anhydride to form the isoindoline-dione core .

Table 1: Key Reaction Conditions for Intermediate Synthesis

StepReagents/ConditionsYield (%)Source
Phenyl alkylationEthyl bromide, K₂CO₃, DMF, 80°C85–90
Sulfone oxidationH₂O₂, AcOH, 50°C78–82
Mitsunobu couplingDIAD, PPh₃, THF, rt70–75

Enzymatic Resolution of Racemic Intermediates

While this compound is a racemic mixture, its synthesis often intersects with enantioselective methods developed for Apremilast. Enzymatic resolution of racemic amines is a critical step in isolating the pharmacologically active (S)-enantiomer, but the racemic form can be retained by omitting this step .

  • Dynamic Kinetic Resolution (DKR) :
    Lipases or esterases are employed to selectively acylate one enantiomer of the racemic amine intermediate. For instance, Aspergillus niger lipase catalyzes the hydrolysis of rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl acetate, yielding (R)-3 with >99% enantiomeric excess (ee) under kinetic resolution conditions .

  • Acyl Donor Selection :
    Carboxylic acid esters (e.g., vinyl acetate) serve as acyl donors, enabling high enantioselectivity. The unreacted (S)-amine is then separated from the (R)-acyl derivative via chromatography or crystallization .

Table 2: Enzymatic Resolution Performance Metrics

EnzymeSubstrateConversion (%)ee (%)Source
Aspergillus nigerrac-450>99
CALB (Novozym 435®)rac-1-(3-ethoxy-4-methoxy)4893

Chemoenzymatic Approaches

Recent advances combine chemical synthesis with enzymatic catalysis to improve efficiency and sustainability:

  • Ketoreductase-Mediated Reduction :
    Ketoreductase KRED-P2-D12 reduces 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone to (R)-3 with 93% ee, though conversion rates remain moderate (48%) .

  • Lipase-Catalyzed Transesterification :
    In non-polar solvents like hexane, lipases catalyze the transesterification of racemic alcohols, achieving enantiopure products. For example, Candida antarctica lipase B (CALB) resolves (±)-octan-2-ol with E-values >200 .

Deuteration and Isotopic Labeling

Although this compound itself is non-deuterated, its deuterated analog (this compound-d5) is synthesized for pharmacokinetic studies. Deuterium is introduced via hydrogen-deuterium exchange at specific positions, often using platinum catalysts or acid-base conditions .

Table 3: Deuteration Parameters

ParameterValueSource
Deuterium sites5 positions on ethyl group
CatalystPtO₂, D₂O
Purity>98% (HPLC)

Analytical Characterization

Quality control of this compound relies on advanced analytical techniques:

  • Chromatography :
    Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity (>98%) and resolves enantiomeric impurities .

  • Spectroscopy :

    • NMR : ¹H and ¹³C NMR spectra validate structural integrity, with characteristic peaks for ethoxy (δ 1.35 ppm, triplet) and methoxy (δ 3.85 ppm, singlet) groups .

    • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion at m/z 460.5 (C₂₂H₂₄N₂O₇S) .

Q & A

Q. What experimental methodologies are recommended for optimizing the chromatographic analysis of rac-4'-O-Ethyl-3'-O-methyl Apremilast in bulk and formulations?

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with photodiode array detection (PDA) at 231 nm has been validated for apremilast analysis. The Box–Behnken design (BBD) with response surface methodology effectively optimizes critical factors: methanol composition (70% v/v), aqueous phase pH (3.50 adjusted with ortho-phosphoric acid), and flow rate (1 mL/min), achieving a retention time of 5.15 min. Accuracy ranges from 99.44% to 101.49% across three concentration levels .

Q. How is the PDE4 inhibition mechanism of apremilast characterized in preclinical models?

Apremilast modulates intracellular cAMP levels by inhibiting phosphodiesterase-4 (PDE4), reducing pro-inflammatory mediators (e.g., TNF-α, IL-17) and increasing anti-inflammatory cytokines (e.g., IL-10). In vitro and in vivo studies demonstrate its suppression of TNF-α production in human synovial cells and amelioration of experimental arthritis .

Q. What clinical trial designs are used to evaluate apremilast’s efficacy in psoriasis and psoriatic arthritis (PsA)?

Phase 3 trials (e.g., ESTEEM, PALACE) employ randomized, placebo-controlled, double-blind designs with endpoints like Psoriasis Area Severity Index (PASI) improvement and Disease Activity in Psoriatic Arthritis (DAPSA). Long-term safety analyses track adverse events (AEs) over ≥156 weeks, with AE rates declining over time .

Advanced Research Questions

Q. How can researchers address discrepancies in apremilast’s real-world persistence rates versus clinical trial data?

Observational studies report lower persistence rates (e.g., 75% at 52 weeks in APROACH) compared to trials, often due to lack of efficacy (34.7%) or patient withdrawal (18.5%). Methodological adjustments include using non-responder imputation (NRI) for missing data and stratified analyses by baseline disease severity. Confounding factors like comorbidities or prior treatment failure should be statistically controlled .

Q. What statistical approaches are suitable for analyzing apremilast’s exposure-response relationships in diverse populations?

Pharmacokinetic/pharmacodynamic (PK/PD) modeling using nonlinear mixed-effects models (NONMEM) can account for inter-individual variability. Exposure-response analyses in Japanese populations show comparable efficacy to Caucasian cohorts, supporting dose standardization (30 mg BID) despite differences in body surface area (BSA) involvement .

Q. How does apremilast perform in combination therapies for refractory psoriasis?

Retrospective studies (e.g., combination with methotrexate or biologics) suggest enhanced efficacy, though safety profiles require rigorous monitoring. Apremilast’s low drug-drug interaction risk (CYP-independent metabolism) makes it compatible with systemic therapies. However, real-world data indicate higher discontinuation rates (30.4%) when combined with phototherapy .

Methodological Challenges and Solutions

Q. How to mitigate biases in observational studies of apremilast’s long-term safety?

Limitations include underreported AEs (e.g., gastrointestinal events in early treatment phases) and lack of comparator arms. Solutions:

  • Use propensity score matching to balance baseline characteristics.
  • Implement prospective AE monitoring with standardized reporting tools (e.g., MedDRA).
  • Include radiologic assessments to capture subclinical disease progression .

Q. What experimental models are appropriate for investigating apremilast’s novel applications beyond dermatology?

Preclinical evidence supports apremilast’s suppression of alcohol intake via PDE4 inhibition in neural pathways. Pilot studies in atopic dermatitis (AD) use open-label designs with endpoints like Eczema Area Severity Index (EASI) and transcriptomic analysis of peripheral blood to identify immune-modulatory pathways .

Data Contradictions and Interpretation

Q. Why do clinical trials report lower AE-related discontinuation rates (<10%) compared to real-world studies (up to 30%)?

Trial protocols often exclude high-risk populations (e.g., severe renal impairment, depression), whereas real-world cohorts include these patients. Additionally, trial participants receive closer monitoring, reducing early discontinuation due to transient AEs (e.g., nausea) .

Q. How to reconcile apremilast’s variable efficacy in palmoplantar pustulosis (PPP) studies?

Phase 2 trials show PPPASI-50 improvement in 46.7% of patients, but subgroup analyses reveal limited power in non-smokers or severe cases (PPPASI ≥31). Stratified randomization and larger sample sizes are needed to validate efficacy across phenotypes .

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